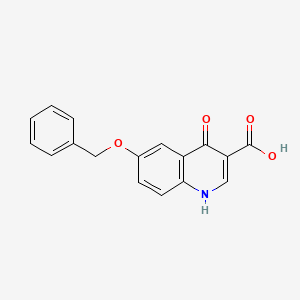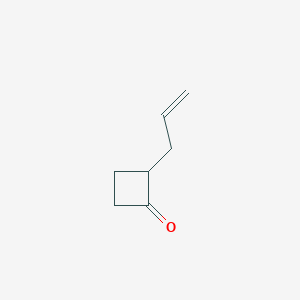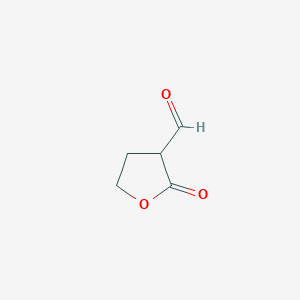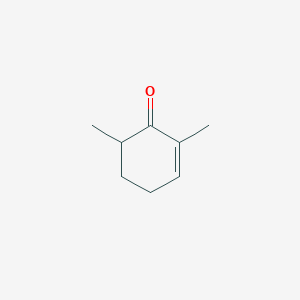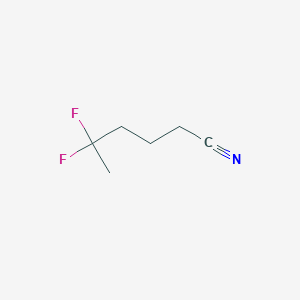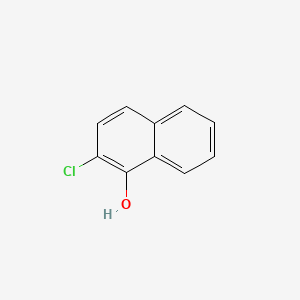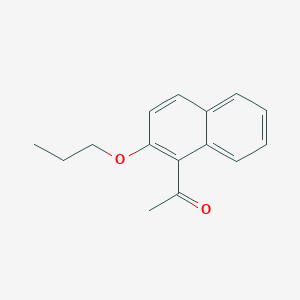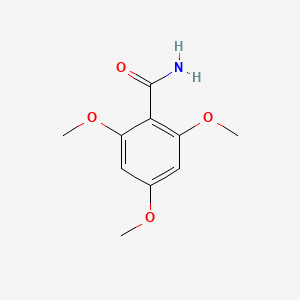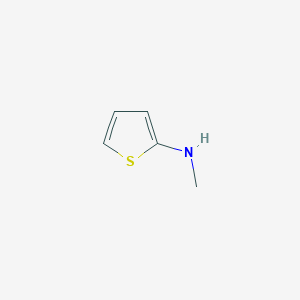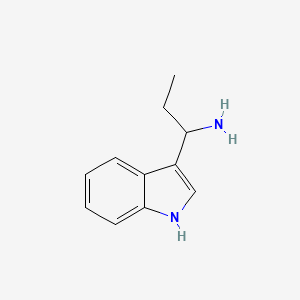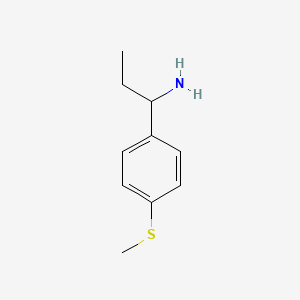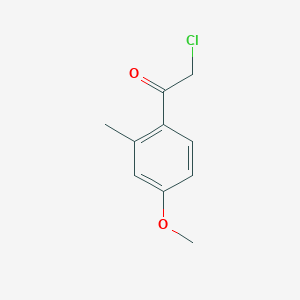![molecular formula C10H14OS B7905770 1-[4-(Methylthio)phenyl]-1-propanol](/img/structure/B7905770.png)
1-[4-(Methylthio)phenyl]-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Methylthio)phenyl]-1-propanol is an organic compound characterized by a phenyl ring substituted with a methylthio group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylthio)phenyl]-1-propanol typically involves the reaction of 4-(methylthio)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Controlled low temperatures to avoid side reactions
Catalysts: Commonly used catalysts include palladium or nickel complexes
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as:
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst to reduce the intermediate compounds.
Continuous Flow Reactors: For efficient and controlled synthesis, minimizing by-products and optimizing yield.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methylthio)phenyl]-1-propanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield alcohols or alkanes.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products:
Oxidation Products: Corresponding ketones or aldehydes
Reduction Products: Alcohols or alkanes
Substitution Products: Various substituted phenyl derivatives
Scientific Research Applications
1-[4-(Methylthio)phenyl]-1-propanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which 1-[4-(Methylthio)phenyl]-1-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylthio group can participate in electron-donating interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.
Receptor Modulation: Interacting with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
1-[4-(Methylthio)phenyl]-1-ethanol: Similar structure but with an ethanol chain instead of propanol.
4-(Methylthio)benzaldehyde: Precursor in the synthesis of 1-[4-(Methylthio)phenyl]-1-propanol.
4-(Methylthio)acetophenone: Another related compound with a ketone functional group.
Uniqueness: this compound stands out due to its specific combination of a methylthio group and a propanol chain, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in synthetic organic chemistry and potential therapeutic research.
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFRVWYUEKHSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride](/img/structure/B7905687.png)
